Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Overview
Description
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with the pyrrolidine intermediate.
Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15Cl2NO3 |
---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 |
InChI Key |
RQTLSJPSVWVMHQ-ACMTZBLWSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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